molecular formula C21H18N4O2S B11046495 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11046495
M. Wt: 390.5 g/mol
InChI Key: PGAIJDYZPFNNRR-UHFFFAOYSA-N
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Description

2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a sulfanyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions

    Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyrimidine derivative.

    Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings and the pyrimidine core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

Potential medical applications include the development of new pharmaceuticals targeting specific pathways or diseases. The compound’s structural features may allow it to interact with biological targets in unique ways.

Industry

Industrially, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfanyl group and the pyrimidine ring could play crucial roles in binding to the target molecules, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both a pyrimidine ring and a sulfanyl group allows for diverse interactions and applications, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of This compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C21H18N4O2S/c1-13-7-6-10-17(14(13)2)23-18(26)12-28-21-24-19(15-8-4-3-5-9-15)16(11-22)20(27)25-21/h3-10H,12H2,1-2H3,(H,23,26)(H,24,25,27)

InChI Key

PGAIJDYZPFNNRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3)C

Origin of Product

United States

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